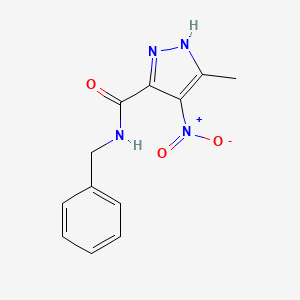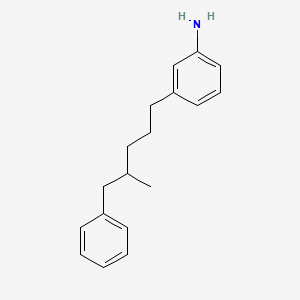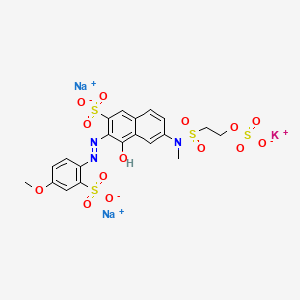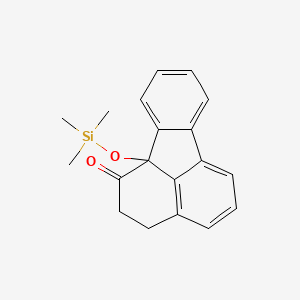
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- typically involves the cyclization of suitable precursors. One common method involves the condensation of hydrazine derivatives with β-keto esters or diketones, followed by nitration and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as silver or copper, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing its activity and selectivity .
Similar Compounds:
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-amino-
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-chloro-
Uniqueness: 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the nitro group and the phenylmethyl substituent enhances its potential for diverse applications compared to other similar compounds .
Propiedades
| 80030-79-1 | |
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
N-benzyl-5-methyl-4-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-8-11(16(18)19)10(15-14-8)12(17)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,17)(H,14,15) |
Clave InChI |
HPYOXONPVXSOEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)







![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)

